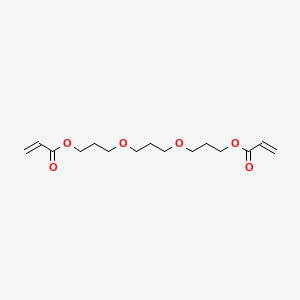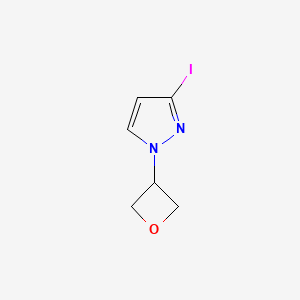
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups.
準備方法
The synthesis of Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.
Substitution with Pyridyl Groups: The porphyrin ring is then substituted with pyridyl groups at the meso positions.
Coordination with Titanium Ion: The final step involves the coordination of the titanium ion to the porphyrin ring, forming the oxotitanium complex.
化学反応の分析
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, including sensors and photovoltaic devices.
作用機序
The mechanism by which Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide exerts its effects involves the coordination of the titanium ion to the porphyrin ring, which alters the electronic structure of the compound. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
類似化合物との比較
Similar compounds to Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide include other metalloporphyrins, such as:
Oxovanadium(IV) porphyrins: These compounds have similar structures but contain vanadium instead of titanium.
Iron(III) porphyrins: These are well-known for their role in biological systems, such as hemoglobin and myoglobin.
Copper(II) porphyrins:
The uniqueness of this compound lies in its specific electronic properties and the ability to form stable complexes with titanium, which can be leveraged in various scientific and industrial applications.
特性
分子式 |
C40H30N8OTi-2 |
|---|---|
分子量 |
686.6 g/mol |
IUPAC名 |
oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C40H30N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-2,7-24,31-32H,3-6H2;;/q-4;;+2 |
InChIキー |
RLLWEUVHHMPAPY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=NC=C6)[N-]5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.O=[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


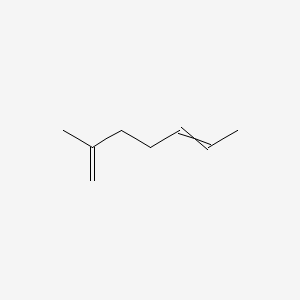
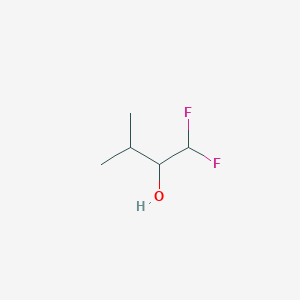

![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
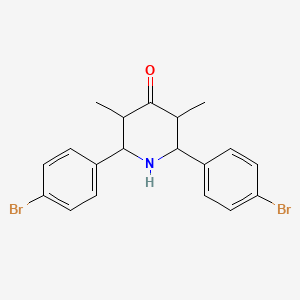
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
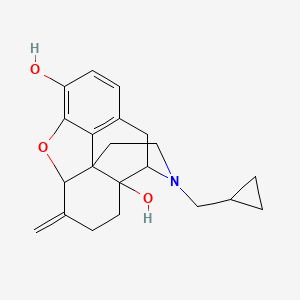
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
